2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
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Overview
Description
2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a heterocyclic compound that belongs to the class of triazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylphenylhydrazine with cyanogen bromide to form the intermediate 4-methylphenyl-1,2,4-triazole. This intermediate is then reacted with a suitable nitrile, such as cyanamide, under acidic conditions to yield the desired triazolotriazine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Alkylation and Acylation: The compound can be alkylated or acylated at the nitrogen atoms to form substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted triazolotriazine derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Agrochemicals: The compound is explored for its potential as a herbicide or pesticide due to its ability to inhibit specific enzymes in plants and pests.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine involves its interaction with molecular targets such as enzymes and receptors. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a][1,3,5]triazin-7-amine: Similar in structure but lacks the 4-methylphenyl group.
2-Phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Similar structure with a phenyl group instead of a 4-methylphenyl group.
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine: Similar structure with a 4-chlorophenyl group instead of a 4-methylphenyl group.
Uniqueness
The presence of the 4-methylphenyl group in 2-(4-Methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine imparts unique chemical and biological properties to the compound. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H10N6 |
---|---|
Molecular Weight |
226.24 g/mol |
IUPAC Name |
2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine |
InChI |
InChI=1S/C11H10N6/c1-7-2-4-8(5-3-7)9-15-11-14-6-13-10(12)17(11)16-9/h2-6H,1H3,(H2,12,13,14,15,16) |
InChI Key |
XRRRJLFLCJVYDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NC=NC3=N2)N |
Origin of Product |
United States |
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